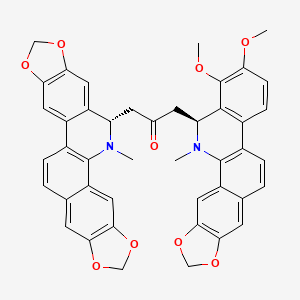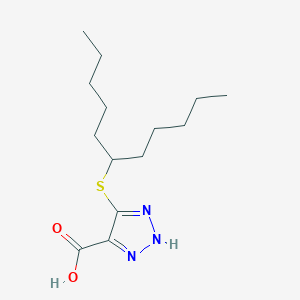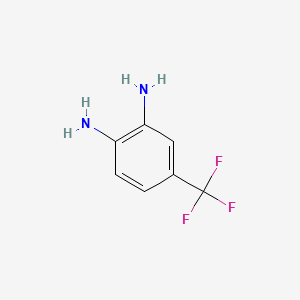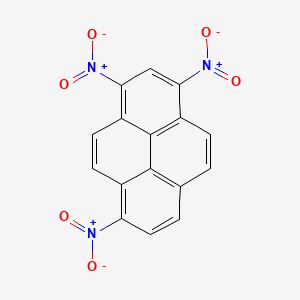
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
説明
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) is a 1,3-diketone . It forms Er (3+) complexes . These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field .
Synthesis Analysis
TFDMHD may be used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents, via Schiff base condensation . It may also be used in the synthesis of octahedral Werner-type cobalt (II) complexes . It was used in the preparation of D2-TFDMHD, by mixing with D2O .
Molecular Structure Analysis
The molecular formula of TFDMHD is C8H11F3O2 . The InChI string is InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 . The SMILES string is CC(C)(C)C(=O)CC(=O)C(F)(F)F .
Chemical Reactions Analysis
TFDMHD forms Er (3+) complexes . These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field .
Physical And Chemical Properties Analysis
TFDMHD has a molecular weight of 196.17 g/mol . The refractive index n20/D is 1.407 (lit.) . The boiling point is 138-141 °C (lit.) . The density is 1.129 g/mL at 25 °C (lit.) .
科学的研究の応用
Organic Building Blocks
“1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione” is used as an organic building block in various chemical reactions .
Synthesis of NNO Ketoimines
This compound may be used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents, via Schiff base condensation .
Synthesis of Octahedral Werner-type Cobalt (II) Complexes
It may be used in the synthesis of octahedral Werner-type cobalt (II) complexes .
Preparation of D2-TFDMHD
“1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione” was used in the preparation of D2-TFDMHD, by mixing with D2O .
Formation of Er(3+) Complexes
This compound forms Er(3+) complexes. These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field .
Research in Magnetization
The Er(3+) complexes formed by this compound are used in research related to magnetization .
将来の方向性
作用機序
Target of Action
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) is a 1,3-diketone . Its primary targets are Erbium (Er) ions . Erbium ions are often used in optical amplifiers and lasers due to their unique optical properties.
Mode of Action
TFDMHD forms complexes with Er(3+) ions . These complexes show thermally activated slow relaxation of magnetization under a zero direct-current (DC) field . This suggests that TFDMHD can influence the magnetic properties of Erbium ions, potentially altering their behavior in optical systems.
Pharmacokinetics
Its physical properties such as boiling point (138-141 °c) and density (1129 g/mL at 25 °C) have been documented .
Result of Action
The primary result of TFDMHD’s action is the formation of complexes with Er(3+) ions that exhibit thermally activated slow relaxation of magnetization . This could potentially be used to manipulate the magnetic properties of materials in various applications, such as in the field of magneto-optics.
Action Environment
The action of TFDMHD is likely to be influenced by environmental factors such as temperature, given that its complexes with Er(3+) ions show thermally activated behavior . .
特性
IUPAC Name |
1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKYBMUQDZTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066827 | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |
CAS RN |
22767-90-4 | |
| Record name | 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22767-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaloyltrifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022767904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: TFMHD is a β-diketone with a molecular formula of C8H11F3O2 and a molecular weight of 196.17 g/mol. Its structure features two carbonyl groups separated by a single carbon atom, with three fluorine atoms attached to one of the terminal methyl groups.
A: TFMHD exists predominantly in the cis-enol form, stabilized by a strong intramolecular hydrogen bond (IHB) [, , ]. The strength of this IHB is influenced by the electron-withdrawing effect of the trifluoromethyl group, making the enolic proton more acidic and strengthening the hydrogen bond [].
ANone: Fluorination in β-diketonate ligands like TFMHD influences several properties:
- Volatility: Fluorination enhances volatility, beneficial for gas chromatography and chemical vapor deposition applications [, , , ].
- Luminescence: While fluorination can reduce non-radiative quenching of erbium(III) emission [], increasing the fluorinated chain length can decrease the intensity of the (2F5/2→2F7/2) transition at around 980 nm and the excited state lifetime [].
- Antenna Effect: Fluorination can impact the efficiency of the antenna effect, the energy transfer from ligands to the central metal ion. For example, in erbium(III) complexes, specific fluorinated β-diketonates combined with 5-nitro-1,10-phenanthroline as an ancillary ligand led to complete quenching of the ligand-associated visible emission, favoring energy transfer to the Er3+ ion [].
A: TFMHD acts as a chelating ligand, forming stable complexes with various metal ions, including copper(II), nickel(II), cerium(IV), erbium(III), lanthanum(III), and zinc(II) [, , , , , ]. These complexes find applications in:
- Gas Chromatography: The volatility of TFMHD complexes, especially with copper(II) and nickel(II), allows for their separation and detection at picogram levels using electron-capture detectors [].
- Chemical Vapor Deposition: Volatile TFMHD-containing complexes like [Ni(Q)La(dik)3] (where H2Q = condensation product of 1,2-diaminoethane with salicylic aldehyde or pentane-2,4-dione, and Hdik = TFMHD) are studied as single-source precursors for depositing thin films of materials like LaNiO3 [].
- Luminescent Materials: TFMHD-based ternary europium(III) complexes show promising luminescent properties, with potential applications in optical devices [].
A: Mass spectrometry studies of TFMHD complexes, particularly with cerium(IV), reveal interesting fragmentation patterns. These studies highlight the tendency of cerium to exhibit both +4 and +3 oxidation states []. Notably, aromatic ligands can reduce Ce(IV) to Ce(III), leading to fragmentation patterns similar to other trivalent lanthanide complexes, dominated by fluorine rearrangement from the ligand to the metal center [].
A: The reaction of TFMHD with ethane-1,2-diamine can produce three possible isomeric tetradentate Schiff bases. Two of these isomers have been successfully isolated and characterized using infrared spectroscopy, 1H and 19F NMR spectroscopy, and mass spectrometry []. Chromatographic techniques, particularly column chromatography with silica gel, effectively separate these isomers [].
A: TFMHD serves as a ligand in synthesizing erbium(III) complexes investigated for their SMM properties. For instance, [Er(tpm)3(bipy)] (where Htpm = TFMHD and bipy = 2,2′-bipyridine) displays slow magnetic relaxation under specific conditions []. Understanding the magnetic behavior of such complexes is crucial for developing new molecule-based magnetic materials.
A: Zinc complexes containing TFMHD and NNO ketoiminate ligands show promise as catalysts for the ring-opening polymerization (ROP) of L-lactide to produce polylactic acid (PLA) []. These complexes exhibit good control over the polymerization, yielding PLA with controlled molecular weights and narrow molecular weight distributions. The structure of the ketoiminate ligand influences the catalytic activity, with electron-rich zinc centers exhibiting higher activity [].
A: Computational studies using Density Functional Theory (DFT) have been employed to investigate the molecular structure, conformation, and intramolecular hydrogen bonding of TFMHD [, ]. These studies provide valuable insights into the electronic structure and properties of TFMHD and guide further experimental investigations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)










